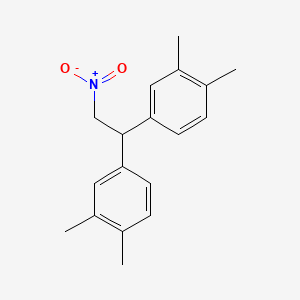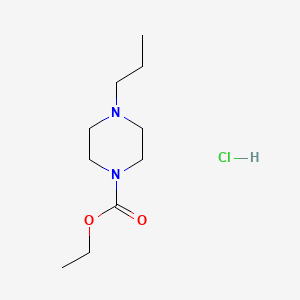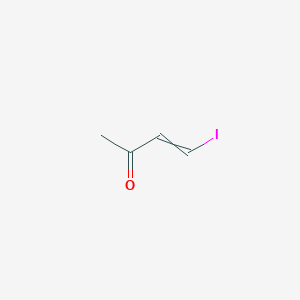
4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- is a heterocyclic compound with the molecular formula C6H8N2O2S. It is a derivative of imidazolidinone, featuring a thioxo group at the 2-position and acetyl and methyl groups at the 1- and 3-positions, respectively. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-substituted-2-thioxo-imidazolidin-4-ones with alkyl and aryl isothiocyanates and methyl glycinate hydrochloride in a basic medium . The reaction conditions often include temperatures ranging from 70-80°C and reaction times of around 30 minutes .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-HIV agent and its role in dopamine β-hydroxylase inhibition.
Mécanisme D'action
The mechanism of action of 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In the context of dopamine β-hydroxylase inhibition, the compound interacts with the enzyme’s active site, preventing the conversion of dopamine to norepinephrine .
Comparaison Avec Des Composés Similaires
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.
Comparison: 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike imidazolidine-2-thione and imidazole-2-thione, this compound has a broader range of applications, particularly in asymmetric catalysis and as a chiral auxiliary .
Propriétés
Numéro CAS |
64143-06-2 |
|---|---|
Formule moléculaire |
C6H8N2O2S |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
1-acetyl-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C6H8N2O2S/c1-4(9)8-3-5(10)7(2)6(8)11/h3H2,1-2H3 |
Clé InChI |
CMTBTGLNMILTMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(=O)N(C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)



silane](/img/structure/B14506638.png)



![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)

